Sulfanylidenphosphan

Übersicht

Beschreibung

Phosphorus pentasulfide, free from yellow and white phosphorus appears as a greenish yellow solid with an odor of rotten eggs that may paralyze the sense of smell at hazardous concentrations in air. Density 2.04 g / cm3. It is used for making lube oil additives, insecticides, flotation agents, safety matches, blown asphalt, and other products and chemicals.

Wissenschaftliche Forschungsanwendungen

Synthese von monodispersen Nanopartikeln

Unter Verwendung von Hochtemperatur-Thermolyseverfahren wird Phosphorsulfid zur Synthese von hochgradig monodispersen, (super)paramagnetischen Nanopartikeln verwendet . Diese Nanopartikel haben ein großes Potenzial in verschiedenen Bereichen, einschließlich medizinischer Bildgebung und Datenspeicherung.

Thermochemische Studien

Phosphorsulfidverbindungen, insbesondere ihre käfigartigen Strukturen, stellen eine große Herausforderung für ab initio-Methoden auf hohem Niveau in thermochemischen Studien dar . Diese Studien sind entscheidend für das Verständnis der Stabilität und Reaktivität dieser Verbindungen.

Verbesserung der Phosphoraufnahme in der Landwirtschaft

Forschungsergebnisse zeigen, dass Phosphorsulfid eine Rolle bei der Verbesserung der Phosphoraufnahme und -transport in Reis spielen könnte, was für das Pflanzenwachstum und den Ernteertrag von entscheidender Bedeutung ist .

Wirkmechanismus

Mode of Action

It is known that many sulfonamides act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Biochemical Pathways

It is known that sulfonamides and related compounds can affect the synthesis of folic acid, which is essential for the production of dna in bacteria . Phosphorylation and sulfation share a common biosynthetic pathway . The sulfate donor 30-phosphoadenosine-50-phosphosulfate is formed from adenosine triphosphate (ATP) and adenosine phospho-sulfate .

Action Environment

It is known that environmental factors can significantly impact the action of many chemical compounds .

Safety and Hazards

Zukünftige Richtungen

Sulfide-based solid-state electrolytes (SSEs) have attracted much attention owing to their high ionic conductivity and feasible mechanical features. The environmental stability of sulfide-based SSEs is one of the critical aspects due to the possible decomposition, and ionic conductivity change will affect the fabrication and electrochemical performance of the batteries . Unsustainable phosphorus use is pushing food security further from reach, leaving a legacy of polluted freshwaters, many now beyond ecological restoration .

Eigenschaften

IUPAC Name |

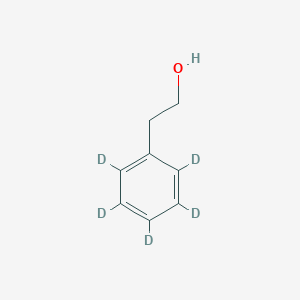

sulfanylidenephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HPS/c1-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQKDCXVLPGWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

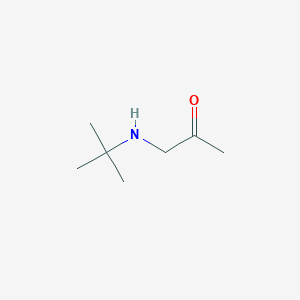

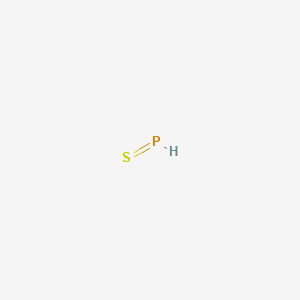

P=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What are some common molecular formulas of phosphorus sulfides?

A1: Research has identified a variety of phosphorus sulfides, with common examples including tetraphosphorus trisulfide (P4S3), tetraphosphorus pentasulfide (P4S5) which exists in α and β forms, tetraphosphorus heptasulfide (P4S7), and tetraphosphorus decasulfide (P4S10). [, , , , ]

Q2: How can phosphorus sulfides be characterized?

A2: Various spectroscopic techniques are employed for characterization, with 31P NMR spectroscopy being particularly valuable due to the 100% natural abundance of the 31P isotope. This technique allows for the identification of different phosphorus environments within the molecules. Additionally, Raman spectroscopy provides complementary information on vibrational modes, aiding in structural elucidation. [, , , ]

Q3: Do phosphorus sulfide structures differ in the solid and liquid states?

A3: Yes, some phosphorus sulfides exhibit polymorphism, meaning they can exist in different crystal structures in the solid state. For instance, both β-P4S5 and β-P4S6 have been found to exist in two distinct polymorphs. These structural variations can influence their physical and chemical properties. High-speed 31P MAS-NMR spectroscopy is a valuable tool for characterizing these solid-state structures. []

Q4: How are phosphorus sulfides synthesized?

A4: One common method involves the direct reaction of elemental phosphorus (P4) with sulfur (S8) at elevated temperatures. This reaction yields a mixture of phosphorus sulfides, with the product distribution influenced by factors such as temperature and reaction time. [, , ]

Q5: How do phosphorus sulfides react with nucleophiles?

A6: Phosphorus sulfides are susceptible to nucleophilic attack. For example, reactions with fluorides like sodium fluoride (NaF) or potassium fluoride (KF) in solvents like acetonitrile lead to the formation of sulfane-α,ω-diyl-bis(fluorodithiophosphates). The chain length of the sulfane derivatives formed is dependent on the initial sulfur-to-phosphorus ratio in the starting phosphorus sulfide. []

Q6: What is the role of phosphorus sulfides in organic synthesis?

A7: Phosphorus sulfides, particularly tetraphosphorus decasulfide (P4S10), find applications in organic synthesis for thionation reactions. They can convert carbonyl groups (C=O) into thiocarbonyl groups (C=S). For instance, P4S10 can be used to synthesize thioamides from amides. [, , ]

Q7: Can phosphorus sulfides be used as precursors for thin film deposition?

A9: Yes, research has demonstrated the use of plasma-enhanced chemical vapor deposition (PECVD) for depositing amorphous silicon sulfide (SiSx:H) thin films using hydrogen sulfide (H2S) and silane (SiH4) as precursors. This method offers control over the film's composition and structure by adjusting deposition parameters. Preliminary studies also suggest the feasibility of using PECVD for phosphorus sulfide thin film deposition. []

Q8: Are there alternative materials being explored for similar applications?

A10: Yes, in the field of two-dimensional (2D) materials, silver indium phosphorus sulfide (AgInP2S6) is emerging as a promising candidate for nonlinear optical applications. This 2D material exhibits second-harmonic generation (SHG), a nonlinear optical effect with potential applications in areas like frequency conversion and optical sensing. []

Q9: Are there any safety considerations when working with phosphorus sulfides?

A11: Yes, phosphorus sulfides, particularly the lower sulfides like P4S3, are flammable and can ignite spontaneously in air. It's crucial to handle these compounds with care, employing appropriate safety measures such as working in well-ventilated areas and using protective equipment. []

Q10: What are the environmental concerns associated with phosphorus sulfides?

A12: While specific ecotoxicological data might be limited for some phosphorus sulfides, it's important to consider their potential impact on the environment. Responsible waste management practices are essential to prevent contamination of soil and water resources. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.